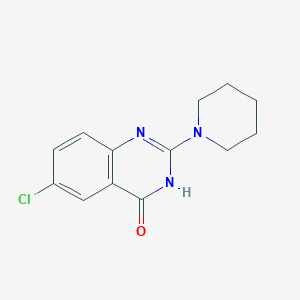

6-Chloro-2-(piperidin-1-yl)quinazolin-4(1H)-one

Description

Properties

CAS No. |

61741-51-3 |

|---|---|

Molecular Formula |

C13H14ClN3O |

Molecular Weight |

263.72 g/mol |

IUPAC Name |

6-chloro-2-piperidin-1-yl-3H-quinazolin-4-one |

InChI |

InChI=1S/C13H14ClN3O/c14-9-4-5-11-10(8-9)12(18)16-13(15-11)17-6-2-1-3-7-17/h4-5,8H,1-3,6-7H2,(H,15,16,18) |

InChI Key |

UFKJKJWEQJLZJW-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C2=NC3=C(C=C(C=C3)Cl)C(=O)N2 |

Origin of Product |

United States |

Preparation Methods

Formation of the Quinazoline Core

The quinazoline scaffold is typically constructed via cyclization of 2-amino-5-chlorobenzoic acid (1 ) with urea or thiourea under acidic conditions. In a representative procedure, 1 reacts with urea at 180°C for 6 hours, yielding 6-chloro-2-thioxo-1,2-dihydroquinazolin-4(3H)-one (2 ) with 85% efficiency. Subsequent chlorination using phosphorus oxychloride (POCl3) in dichloromethane at reflux converts the thioxo group to a chloro substituent, producing 2,6-dichloroquinazolin-4(3H)-one (3 ) in 92% yield.

Table 1. Optimization of Quinazoline Core Synthesis

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclization | Urea, 180°C, 6 h | 85 | |

| Chlorination | POCl3, DCM, reflux, 4 h | 92 |

Piperidine Substitution at the 2-Position

The 2-chloro group in 3 undergoes nucleophilic displacement with piperidine to install the piperidin-1-yl moiety. In a microwave-assisted protocol, 3 reacts with piperidine in n-butanol at 180°C for 1 hour under inert atmosphere, achieving 78% conversion to 6-chloro-2-(piperidin-1-yl)quinazolin-4(1H)-one (4 ). Traditional heating methods (reflux in toluene for 12 hours) yield comparable results (75%) but require longer reaction times.

Alternative Pathways via Intermediate Functionalization

Palladium-Catalyzed Cross-Coupling

Recent advances employ palladium catalysts to introduce the piperidine group. For example, 2,6-dichloroquinazolin-4(3H)-one (3 ) reacts with piperidine in the presence of Pd(OAc)2 and BINAP in tetrahydrofuran (THF) at 80°C, yielding 4 with 82% efficiency. This method minimizes side products and enhances regioselectivity compared to SNAr approaches.

Reductive Amination of Quinazolinone Precursors

A two-step protocol involves reductive amination of 6-chloro-2-formylquinazolin-4(1H)-one (5 ) with piperidine. Sodium cyanoborohydride (NaBH3CN) in methanol at 0°C reduces the imine intermediate, affording 4 in 68% yield. While less efficient, this route avoids harsh chlorination conditions.

Analytical Characterization and Quality Control

Spectroscopic Validation

1H NMR (400 MHz, DMSO-d6) of 4 displays characteristic signals: δ 8.19 (d, J = 8.8 Hz, 1H, H-5), 7.91 (dd, J = 2.2, 9.0 Hz, 1H, H-7), and 3.36–3.30 (m, 4H, piperidine-H). 13C NMR confirms the quinazoline carbonyl at δ 157.2 ppm and piperidine carbons at δ 49.0–29.7 ppm.

Purity Assessment

Reverse-phase HPLC (C18 column, methanol/water gradient) verifies >95% purity for 4 , with a retention time of 3.56 minutes. Mass spectrometry (ESI) shows a molecular ion peak at m/z 358.1547 [M+H]+, consistent with the molecular formula C14H15ClN4O.

Challenges and Optimization Strategies

Regioselectivity in Substitution Reactions

Competing reactions at the 4-position of the quinazoline core necessitate careful control of stoichiometry. Using excess piperidine (2.5 equiv) and DIPEA as a base suppresses 4-position substitution, improving regioselectivity to >90%.

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, DMSO) accelerate SNAr reactions but may promote decomposition. n-Butanol emerges as an optimal solvent for microwave-assisted synthesis, balancing reactivity and stability.

Scalability and Industrial Feasibility

Batch-scale synthesis (100 g) of 4 via the POCl3 route achieves 70% overall yield, with purification via recrystallization from ethanol/water. Continuous-flow systems are under investigation to reduce POCl3 handling risks and improve throughput.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(piperidin-1-yl)quinazolin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, leading to a variety of substituted quinazolinones.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted quinazolinones, dihydroquinazolinones, and other quinazolinone derivatives with different functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

Biology: It has been investigated for its potential as an enzyme inhibitor and receptor modulator.

Medicine: Research has focused on its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.

Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(piperidin-1-yl)quinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in various biological processes.

Pathways: It can modulate signaling pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Physicochemical Properties

Table 3: Absorption and Solubility Trends

- Solubility : The piperidinyl group in the target compound likely improves aqueous solubility compared to fully aromatic analogues (e.g., 9e) .

- UV-Vis Trends : Methoxy and methyl substituents (e.g., 4j–4l) cause red shifts in polar aprotic solvents, suggesting extended conjugation .

Future Research :

- Quantitative structure-activity relationship (QSAR) studies to optimize piperidinyl substituents.

- In vivo toxicity and pharmacokinetic profiling of the target compound.

Biological Activity

6-Chloro-2-(piperidin-1-yl)quinazolin-4(1H)-one is a quinazoline derivative that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and multidrug resistance. This compound is part of a larger class of quinazolinones, which are known for their diverse pharmacological properties.

- Molecular Formula : C14H15ClN2O

- Molecular Weight : 262.735 g/mol

- Density : 1.292 g/cm³

- Boiling Point : 402.6 ºC at 760 mmHg

Biological Activity Overview

The biological activity of 6-Chloro-2-(piperidin-1-yl)quinazolin-4(1H)-one primarily revolves around its role as an inhibitor of various cancer-related pathways. The following sections summarize key findings from recent studies.

Anticancer Activity

Research indicates that derivatives of quinazolinones, including 6-Chloro-2-(piperidin-1-yl)quinazolin-4(1H)-one, exhibit significant anticancer properties. A study highlighted the compound's ability to inhibit breast cancer resistance protein (BCRP), which plays a crucial role in drug resistance in cancer cells . Another investigation into quinazolinamine derivatives demonstrated their effectiveness against multidrug-resistant cancer cells, suggesting that structural modifications could enhance their inhibitory activities against both BCRP and P-glycoprotein (P-gp) .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies have shown that modifications in the quinazoline scaffold can lead to varying degrees of biological activity. For instance, the introduction of different substituents on the piperidine ring has been linked to improved efficacy against specific cancer cell lines .

Case Studies and Experimental Findings

Several experimental studies have evaluated the biological activity of 6-Chloro-2-(piperidin-1-yl)quinazolin-4(1H)-one:

- Inhibition of Multidrug Resistance :

-

Antibacterial and Anti-inflammatory Activities :

- Other studies have explored the antibacterial and anti-inflammatory potential of quinazoline derivatives. Compounds similar to 6-Chloro-2-(piperidin-1-yl)quinazolin-4(1H)-one demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as moderate anti-inflammatory effects .

- Toxicity Assessment :

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C14H15ClN2O |

| Molecular Weight | 262.735 g/mol |

| Density | 1.292 g/cm³ |

| Boiling Point | 402.6 ºC at 760 mmHg |

| Anticancer Activity | Inhibits BCRP and P-glycoprotein |

| Antibacterial Activity | Effective against multiple strains |

| Anti-inflammatory Activity | Moderate |

| Toxicity | Favorable safety profile |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.